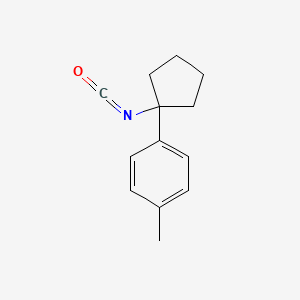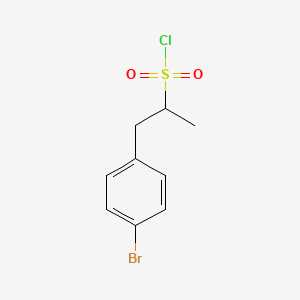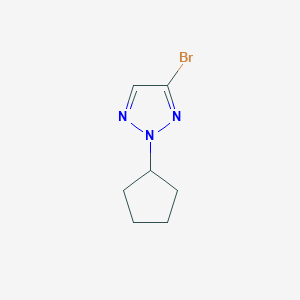![molecular formula C10H22ClNS B13238143 3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNS and a molecular weight of 223.81 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a sulfanyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of piperidine with 2-methylpropyl sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as distillation, recrystallization, and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl group and piperidine ring make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H22ClNS |
|---|---|
Poids moléculaire |
223.81 g/mol |
Nom IUPAC |
3-(2-methylpropylsulfanylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NS.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h9-11H,3-8H2,1-2H3;1H |
Clé InChI |
HAICYEKWAALNDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSCC1CCCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13238061.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)
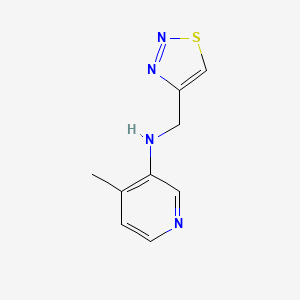
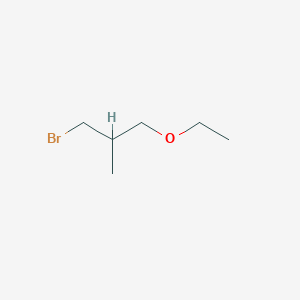

![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)

![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
